5-Ethyl-1-naphthoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-ethylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
JISXLGRROBKXCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)C(=O)O |
Origin of Product |
United States |
Structural Elucidation Methodologies for 5 Ethyl 1 Naphthoic Acid and Its Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a compound like 5-Ethyl-1-naphthoic acid, the chemical shifts, splitting patterns, and integration of the signals reveal the number and environment of the different protons. For the ethyl group, a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) would be expected, with their chemical shifts influenced by the aromatic ring. chemicalbook.comchemicalbook.com The aromatic protons on the naphthalene (B1677914) ring system would appear as a complex series of multiplets in the downfield region of the spectrum. chemicalbook.comchemicalbook.com The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to hydrogen bonding. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carboxylic acid carbon, the carbons of the ethyl group, and the ten carbons of the naphthalene ring. scispace.comchemicalbook.comchemicalbook.com The chemical shifts of the aromatic carbons are influenced by the positions of the ethyl and carboxylic acid substituents. scispace.comrsc.org Carboxyl carbons in naphthoic acids typically resonate in the range of 165-185 δ. libretexts.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Naphthoic Acid Analogues
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) and Multiplicities | ¹³C NMR Chemical Shifts (ppm) |
| 1-Naphthoic acid | DMSO-d₆ | 13.17 (s, 1H), 8.87 (d, 1H), 8.16 (m, 2H), 8.01 (m, 1H), 7.62 (m, 3H) rsc.org | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 rsc.org |
| 2-Naphthoic acid | DMSO-d₆ | 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, 1H), 8.01 (m, 3H), 7.63 (m, 2H) rsc.org | 172.7, 140.2, 137.4, 135.8, 134.5, 133.5, 133.4, 133.3, 132.9, 132.0, 130.4 rsc.org |
| 1-Ethylnaphthalene (B72628) | CDCl₃ | 8.05 (d, 1H), 7.84 (d, 1H), 7.70 (d, 1H), 7.48 (m, 2H), 7.40 (t, 1H), 7.33 (d, 1H), 3.11 (q, 2H), 1.38 (t, 3H) chemicalbook.com | Not available |
| 2-Ethylnaphthalene (B165323) | CDCl₃ | 7.79 (s, 1H), 7.76 (d, 1H), 7.62 (d, 1H), 7.42 (m, 2H), 7.34 (d, 1H), 2.81 (q, 2H), 1.32 (t, 3H) chemicalbook.com | Not available |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgjove.comorgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the ethyl group and the aromatic ring. spectroscopyonline.com
A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is typically observed between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids, as conjugation to the naphthalene ring lowers the frequency compared to non-conjugated acids. libretexts.orgjove.comspectroscopyonline.com Additionally, a C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
Interactive Data Table: Characteristic IR Absorption Frequencies for Naphthoic Acids
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Notes |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Very broad due to hydrogen bonding jove.comorgchemboulder.com |
| Aromatic C-H | Stretch | 3000-3100 | Sharp peaks |
| Aliphatic C-H (Ethyl) | Stretch | 2850-2960 | Sharp peaks |
| Carbonyl C=O | Stretch | 1680-1710 | Strong, sharp; lowered by conjugation libretexts.orgjove.com |
| C-O | Stretch | 1210-1320 | Strong orgchemboulder.comspectroscopyonline.com |
| O-H | Bend | 1395-1440 and 910-950 | In-plane and out-of-plane bending orgchemboulder.com |
Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 200.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
The fragmentation pattern can also be informative. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (·OH) to give [M-17]⁺, and the loss of the entire carboxyl group (·COOH) to give [M-45]⁺. asm.org Another characteristic fragmentation is the loss of carbon monoxide (CO) from the [M-OH]⁺ fragment. For this compound, a prominent fragment corresponding to the loss of the ethyl group ([M-29]⁺) to form a naphthoic acid cation could also be expected. asm.org The fragmentation of naphthoic acid derivatives can be complex, but often involves characteristic losses that help to identify the substituents on the naphthalene core. researchgate.netkau.edu.sa
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to electronic transitions between different energy levels. Naphthalene and its derivatives exhibit characteristic UV absorption spectra due to π-π* transitions within the aromatic system. researchgate.net
The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the ultraviolet region. vulcanchem.com The spectrum of naphthalene itself shows distinct absorption bands, and the presence of substituents like the ethyl and carboxylic acid groups will cause shifts in the positions and intensities of these bands (a bathochromic or red shift, and a hypsochromic or blue shift). aanda.orgdtu.dkacs.org Carboxylic acids themselves have a weak n→π* transition in the 200–215 nm range. jove.com However, in a conjugated system like a naphthoic acid, the π-π* transitions of the naphthalene ring system will dominate the spectrum. researchgate.net The spectrum of 1-naphthoic acid shows a strong UV absorption peak around 282 nm. chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single crystal X-ray diffraction study would reveal the planarity of the naphthalene ring system and the orientation of the ethyl and carboxylic acid substituents relative to the ring. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of hydrogen bonds. iucr.orgiucr.org X-ray crystallography would confirm this dimeric structure and provide the exact O-H···O hydrogen bond distances and angles. iucr.orgiucr.org The crystal structures of 1-naphthoic acid and 2-naphthoic acid have been determined, showing that they both form centrosymmetric dimers in the solid state. iucr.orgiucr.orgnih.gov
Interactive Data Table: Crystallographic Data for Naphthoic Acid Analogues
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 1-Naphthoic Acid | Monoclinic | P2₁/a | a=31.12 Å, b=3.87 Å, c=6.92 Å, β=92.2° iucr.org | iucr.orgnih.gov |
| 2-Naphthoic Acid | Monoclinic | P2₁/n | a=30.59 Å, b=5.00 Å, c=5.63 Å, β=92.6° iucr.org | iucr.org |
| 6-Hydroxy-2-naphthoic Acid | Monoclinic | P2₁/c | a=8.6478 Å, b=5.2261 Å, c=18.7921 Å, β=94.518° researchgate.net | researchgate.net |
Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical step. For aromatic carboxylic acids like this compound, several crystallization techniques can be employed.
A common method is slow evaporation of a saturated solution. acs.orgresearchgate.net The choice of solvent is crucial, and a range of solvents with different polarities may need to be screened. Toluene (B28343) has been noted as a good solvent for growing crystals of substituted benzoic acids. acs.org Another technique is slow cooling of a saturated solution, where the solubility of the compound decreases as the temperature is gradually lowered, promoting the formation of well-ordered crystals. msu.edu
Vapor diffusion is another effective method. In this technique, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, leading to crystallization. For carboxylic acids, making derivatives such as salts with a chiral amine can sometimes improve the ease of crystallization. msu.edu The presence of hydrogen bonding is a significant factor in the crystallization process of these molecules. msu.edu
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the physical properties of the solid material. In the case of this compound and its analogues, hydrogen bonding and π-π stacking interactions are of primary importance.
The carboxylic acid group is a potent hydrogen bond donor and acceptor. In many naphthoic acid derivatives, the carboxylic acid moieties of two molecules form a classic hydrogen-bonded dimer, creating a stable eight-membered ring synthon. mdpi.com This robust interaction is a recurring motif in the crystal structures of carboxylic acids. For instance, in the cocrystal of 1-hydroxy-2-naphthoic acid with tetramethylpyrazine, strong O-H···N hydrogen bonds are observed. mdpi.com
The aromatic naphthalene core allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the electronic properties of the crystal. The ethyl group at the 5-position of this compound can influence the crystal packing by introducing steric hindrance that may prevent a perfectly co-planar arrangement of the naphthalene rings, leading to a more complex and potentially less dense packing arrangement.
Analysis of the crystal packing of analogues provides valuable insights. For example, studies on 2-naphthoic acid have shown the formation of cyclically hydrogen-bonded pentamers, which can transition to rows of dimers upon gentle annealing. nsf.gov The ability of related molecules like quinaldic acid to form zwitterionic species introduces different intermolecular interactions that direct their self-assembly into dimers, tetramers, and hexamers. nsf.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. This analysis has been used to show that in some naphthamide derivatives, van der Waals forces and hydrogen bonding are key factors in the crystal packing. nih.gov
Table 1: Common Intermolecular Interactions in Naphthoic Acid Derivatives
| Interaction Type | Description | Key Functional Groups Involved |
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Carboxylic acid (-COOH), Hydroxyl (-OH), Amide (-CONH-) |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Naphthalene core |
| C-H···O/N Interactions | Weak hydrogen bonds where a carbon-bound hydrogen acts as the donor. | Alkyl groups, aromatic C-H, and oxygen/nitrogen atoms |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Entire molecule |
Elemental Analysis and Chromatographic Purity Assessment
While X-ray crystallography reveals the detailed structure of a single crystal, it is essential to confirm the elemental composition and purity of the bulk sample.
Elemental Analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₃H₁₂O₂ for this compound). nih.gov A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For instance, elemental analysis of a synthesized 1-naphthoyl chloride, an intermediate in the synthesis of some naphthoic acid derivatives, confirmed the formation of the desired product. nih.gov Similarly, the characterization of newly synthesized hydroxynaphthene-based compounds includes elemental analysis to verify their composition. researchgate.net
Chromatographic Purity Assessment is employed to separate and quantify the main component from any impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. bldpharm.com A pure sample will ideally show a single sharp peak in the chromatogram. The purity is often expressed as a percentage of the total peak area. For example, a certificate of analysis for 6-methoxy-2-naphthoic acid reported a purity of 99.97% as determined by HPLC. lgcstandards.com Other chromatographic techniques, such as gas chromatography (GC), can also be utilized, often after derivatization of the carboxylic acid to a more volatile ester. researchgate.net The purity of related compounds like 2-hydroxy-6-naphthoic acid has been successfully determined to be as high as 99.0% using HPLC. grafiati.com
Table 2: Analytical Data for Naphthoic Acid Derivatives
| Compound | Analytical Technique | Result | Reference |
| 6-Methoxy-2-naphthoic Acid | HPLC Purity | 99.97% (at 235 nm) | lgcstandards.com |
| 2-Hydroxy-6-naphthoic Acid | HPLC Purity | 99.0% | grafiati.com |
| N-(ethylcarbamothioyl)-1-naphthamide | Elemental Analysis | Consistent with theoretical values | nih.gov |
| Hydroxynaphthene-based compounds | Elemental Analysis | Consistent with theoretical values | researchgate.net |
The combination of these techniques—X-ray crystallography for detailed structural information, elemental analysis for compositional verification, and chromatography for purity assessment—provides a comprehensive and robust characterization of this compound and its analogues.
Reactivity and Chemical Transformations of 5 Ethyl 1 Naphthoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification: 5-Ethyl-1-naphthoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.comchemguide.co.uk For example, the reaction of this compound with ethanol (B145695) would yield ethyl 5-ethyl-1-naphthoate.
Amidation: Similarly, this compound can be converted to amides by reaction with amines. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. researchgate.net More commonly, the carboxylic acid is first activated to a more reactive species. lookchemmall.com A variety of reagents have been developed for this purpose, including carbodiimides and other coupling agents which facilitate amide bond formation under milder conditions. lookchemmall.comnih.gov The reaction of this compound with an amine, such as aniline, would produce the corresponding N-phenyl-5-ethyl-1-naphthamide. The use of catalysts like niobium pentoxide (Nb2O5) has also been shown to be effective for the direct amidation of various carboxylic acids. researchgate.net
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Ethanol | Ethyl 5-ethyl-1-naphthoate | Esterification |
| This compound | Aniline | N-phenyl-5-ethyl-1-naphthamide | Amidation |
The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is then further reduced to the primary alcohol. libretexts.org Thus, reduction of this compound with LiAlH4 would yield (5-ethylnaphthalen-1-yl)methanol.
The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBALH), at low temperatures. libretexts.org This allows for the synthesis of 5-ethyl-1-naphthaldehyde from this compound.
Table 2: Reduction Products of this compound
| Starting Material | Reducing Agent | Product |
|---|---|---|
| This compound | LiAlH4 | (5-ethylnaphthalen-1-yl)methanol |
| This compound | DIBALH (-78 °C) | 5-ethyl-1-naphthaldehyde |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for naphthoic acids, though it often requires specific conditions. organic-chemistry.orgmdpi.com For aromatic carboxylic acids, decarboxylation can be facilitated by catalysts, such as copper salts, often in the presence of a base and at elevated temperatures. organic-chemistry.org The mechanism can involve the formation of an intermediate organometallic species. For this compound, decarboxylation would lead to the formation of 1-ethylnaphthalene (B72628). Microwave irradiation in the presence of a catalyst has been shown to be an effective method for the decarboxylation of various aromatic carboxylic acids. organic-chemistry.org
Transformations on the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents: the ethyl group and the carboxylic acid group.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. youtube.com The directing effects of these two groups will determine the position of incoming electrophiles.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com For this compound, the ethyl group at the 5-position will direct incoming electrophiles to the 4- and 6-positions. The carboxylic acid at the 1-position will direct incoming electrophiles to the 6- and 8-positions. Therefore, the position of substitution will be influenced by the combined directing effects and the reaction conditions.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 5-Ethyl-6-nitro-1-naphthoic acid and/or 5-Ethyl-8-nitro-1-naphthoic acid |
| Bromination | Br2, FeBr3 | 5-Ethyl-6-bromo-1-naphthoic acid and/or 5-Ethyl-8-bromo-1-naphthoic acid |
| Sulfonation | SO3, H2SO4 | 5-Ethyl-1-naphthoic-6-sulfonic acid and/or 5-Ethyl-1-naphthoic-8-sulfonic acid |
It is important to note that steric hindrance from the peri-position (the 8-position) can influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.govmasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The carboxylic acid group is an electron-withdrawing group, which can activate the naphthalene ring towards nucleophilic attack.
For SNAr to occur on this compound, a suitable leaving group, such as a halogen, would need to be present on the ring, typically at a position activated by an electron-withdrawing group. For instance, if a nitro group were introduced at the 4- or 6-position and a halogen at an adjacent position, the molecule could potentially undergo SNAr. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orgyoutube.com
Due to the inherent electron-rich nature of the naphthalene ring system, SNAr reactions are less common than EAS unless the ring is sufficiently activated by potent electron-withdrawing substituents. masterorganicchemistry.com
Oxidation and Reduction of the Naphthalene Nucleus
The reactivity of the naphthalene nucleus in this compound is characterized by its susceptibility to both oxidation and reduction reactions, influenced by the nature of its substituents. While specific studies on this compound are limited, the behavior of related naphthalene derivatives provides a strong basis for understanding its transformations.
Oxidation: The naphthalene ring system can undergo oxidative cleavage under vigorous conditions. For instance, the oxidation of naphthalene with oxidizing agents such as potassium permanganate (B83412) in an acidic medium can lead to the formation of phthalic acid. jchps.comresearchgate.net This process involves the rupture of one of the aromatic rings. The presence of an electron-donating ethyl group and an electron-withdrawing carboxylic acid group on the same ring is expected to influence the regioselectivity of the attack, although specific pathways for this compound have not been extensively detailed in the literature. In the catalytic oxidation of 2,6-diethylnaphthalene, it was observed that the naphthalene nucleus can be a target for oxidation, which can sometimes act as a chain-terminating step in radical-mediated processes. oup.com
Reduction: The naphthalene nucleus can be reduced under specific conditions, most notably through the Birch reduction. This reaction, typically employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.org The regioselectivity of the Birch reduction on substituted naphthalenes is governed by the electronic properties of the substituents. lscollege.ac.in For this compound, the electron-donating ethyl group and the electron-withdrawing carboxylic acid group would exert competing influences on the reduction pathway. Generally, electron-withdrawing groups like a carboxylic acid direct the reduction to the ring to which they are attached, while electron-donating groups direct it to the other ring. lscollege.ac.inadichemistry.com Therefore, the precise structure of the resulting diene would depend on the interplay of these electronic effects. Naphthalene itself can be reduced to 1,4,5,8-tetrahydronaphthalene (B1617624) under Birch conditions. adichemistry.com
Reactivity of the Ethyl Substituent
The ethyl group attached to the naphthalene nucleus at the 5-position exhibits reactivity characteristic of benzylic alkyl groups, primarily involving oxidation of the alkyl chain and radical-mediated reactions.
Oxidation of the Alkyl Chain
The ethyl substituent of this compound is susceptible to oxidation, particularly at the benzylic carbon (the carbon atom directly attached to the naphthalene ring). Strong oxidizing agents, such as potassium permanganate (KMnO₄), are known to oxidize alkyl side chains of aromatic compounds to carboxylic acids, provided that the benzylic carbon has at least one hydrogen atom. In the case of 2,6-diethylnaphthalene, oxidation with a Co-Mn-Br catalyst system in acetic acid showed that the ethyl groups are oxidized to acetyl groups and subsequently to carboxylic acid groups. oup.com This suggests that the ethyl group of this compound would likely be oxidized to a carboxylic acid group, yielding naphthalene-1,5-dicarboxylic acid. The reaction is believed to proceed through intermediate species such as 1-hydroxyethyl and 1-acetoxyethyl derivatives. oup.com
The general mechanism for the permanganate oxidation of alkylarenes is thought to involve a free-radical pathway, with the initial step being the abstraction of a hydrogen atom from the benzylic position. researchgate.net
Table 1: Expected Products from the Oxidation of the Ethyl Substituent of this compound
| Oxidizing Agent | Expected Product |
| Potassium Permanganate | Naphthalene-1,5-dicarboxylic acid |
| Co-Mn-Br Catalyst/O₂ | 6-Acetyl-2-naphthoic acid (analog) |
Note: The products are predicted based on the reactivity of similar compounds.
Radical Reactions
The benzylic position of the ethyl group in this compound is a prime site for radical reactions due to the resonance stabilization of the resulting benzylic radical. A common example of such a reaction is free-radical bromination. byjus.com
In the presence of a radical initiator, such as UV light or a peroxide, N-Bromosuccinimide (NBS) is a selective reagent for the bromination of the benzylic position of alkyl-substituted aromatic compounds. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction proceeds via a free-radical chain mechanism. byjus.com The process is initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen from the ethyl group of this compound to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from NBS) to yield the brominated product and a new bromine radical, which continues the chain. byjus.comucr.edu
Studies on the photobromination of methylnaphthalenes have shown that substitution occurs almost exclusively on the side-chain, producing bromomethyl, dibromomethyl, and tribromomethyl derivatives. acs.org The relative rates of these substitutions have been computationally modeled, indicating that the first bromination is significantly faster than subsequent ones. acs.org
Reaction Mechanism Studies of this compound Transformations
While specific and detailed mechanistic studies exclusively focused on this compound are not widely available, the general principles governing the reactions of substituted naphthalenes and alkylaromatics provide a solid framework for understanding the kinetic and thermodynamic aspects of its transformations, as well as for elucidating potential reaction pathways and intermediates.
Kinetic and Thermodynamic Considerations
The kinetics of reactions involving this compound are influenced by factors such as the nature of the reagents, temperature, and solvent. For instance, in the oxidation of naphthalene by potassium permanganate, the reaction shows first-order kinetics with respect to both the oxidant and the substrate. jchps.comresearchgate.net Thermodynamic parameters, such as the enthalpy and entropy of activation, can provide insights into the transition state of the reaction. A positive entropy of activation, for example, suggests a more disordered transition state compared to the reactants. jchps.comresearchgate.net
Intermediate Identification and Pathway Elucidation
The elucidation of reaction pathways for the transformations of this compound relies on the identification of transient intermediates. In the oxidation of 2,6-diethylnaphthalene, intermediates such as 6-acetyl-2-naphthoic acid and 6-(1-hydroxyethyl)-2-naphthoic acid have been identified, confirming a stepwise oxidation of the ethyl group. oup.com Similarly, in the oxidation of naphthalene, intermediates like 1,2-dibenzaldehyde have been proposed before the final formation of phthalic acid. jchps.comresearchgate.net
For the Birch reduction, the key intermediates are a radical anion, a cyclohexadienyl radical, and a cyclohexadienyl carbanion. wikipedia.orglscollege.ac.in The structure of these intermediates, particularly the position of the unpaired electron and the negative charge, is influenced by the substituents on the naphthalene ring and determines the final structure of the 1,4-cyclohexadiene product. lscollege.ac.inadichemistry.com
Table 2: Postulated Intermediates in the Transformations of this compound
| Reaction Type | Postulated Intermediates |
| Side-Chain Oxidation | 5-(1-Hydroxyethyl)-1-naphthoic acid, 5-Acetyl-1-naphthoic acid |
| Naphthalene Reduction | Radical anion, Cyclohexadienyl radical, Cyclohexadienyl carbanion |
| Radical Bromination | Resonance-stabilized benzylic radical at the ethyl group |
Note: These intermediates are proposed based on established mechanisms for similar compounds.
Computational and Theoretical Investigations of 5 Ethyl 1 Naphthoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner for complex systems. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that dictate chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for studying aromatic systems like naphthalene (B1677914) derivatives. bohrium.com DFT calculations can elucidate the electronic structure of 5-Ethyl-1-naphthoic Acid by mapping its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.com
Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative) Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Formula | Predicted Value (Illustrative) | Significance |
| HOMO Energy (EHOMO) | - | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.8 eV | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released upon gaining an electron |
| Global Hardness (η) | (I - A) / 2 | 2.2 eV | Measures resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | 0.227 eV-1 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Measures electron-attracting power |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.64 eV | Measures electrophilic power |
The flexibility of this compound arises from the rotation around two key single bonds: the C1-C(OOH) bond connecting the carboxylic acid to the naphthalene ring, and the C5-C(H2CH3) bond of the ethyl group. Conformational analysis involves identifying the stable rotamers (conformational isomers) and the energy barriers that separate them.
The rotation of the carboxylic acid group is particularly significant as it influences potential intramolecular hydrogen bonding and steric interactions with the adjacent peri-hydrogen at the 8-position. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the carboxyl group. Studies on related ortho-substituted aromatic acids have shown that such rotational barriers can be correlated with geometric and spectroscopic parameters. sciencepublishinggroup.com Similarly, the rotation of the ethyl group has its own energetic profile, influenced by steric hindrance with the naphthalene ring.
Table 2: Calculated Rotational Energy Barriers for this compound (Illustrative)
| Rotational Bond | Conformer Transition | Dihedral Angle Change | Calculated Barrier (kcal/mol) |
| C(ring)-COOH | Planar to Perpendicular | 0° → 90° | 5.5 |
| C(ring)-CH2CH3 | Staggered to Eclipsed | 60° → 120° | 3.8 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wolfram.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com The MEP map uses a color scale to indicate different potential regions: red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would clearly show a region of high negative potential (red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors. Conversely, a strong positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group, confirming its propensity to be donated in acid-base reactions. The π-system of the naphthalene rings would show a moderately negative potential, while the ethyl group would be largely neutral (green).
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic properties of static structures, molecular modeling and dynamics simulations provide insight into the physical movements and interactions of molecules over time.
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule through a process called geometry optimization. Using methods like DFT, the bond lengths, bond angles, and dihedral angles are adjusted until the lowest energy conformation is found. sciencepublishinggroup.comwolfram.com For this compound, the optimization would likely reveal a largely planar naphthalene ring system. However, steric repulsion between the carboxylic acid group at the 1-position and the peri-hydrogen at the 8-position may cause the carboxyl group to twist slightly out of the plane of the ring system to achieve greater stability. The ethyl group at the 5-position would also adopt a staggered conformation to minimize steric strain.
Table 3: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Length | C1(ring)-C(carboxyl) | 1.48 Å |
| Bond Angle | O=C-O (carboxyl) | 123.5° |
| Dihedral Angle | C2-C1-C(carboxyl)=O | ~15° (slight twist) |
Molecular dynamics (MD) simulations can model how a molecule of this compound interacts with other molecules, including itself or solvent molecules. mdpi.com These simulations track the movements of atoms over time based on a force field that describes the potential energy of the system.
A key intermolecular interaction for carboxylic acids is the formation of hydrogen-bonded dimers. MD simulations would show that two molecules of this compound readily form a stable, centrosymmetric dimer in non-polar solvents, where the carboxyl groups of the two molecules are linked by a pair of strong O-H···O=C hydrogen bonds. In addition to hydrogen bonding, the model would also capture weaker but significant interactions, such as π-π stacking between the naphthalene rings of adjacent molecules and van der Waals interactions involving the ethyl groups. These collective intermolecular forces are crucial in determining the bulk properties of the compound, such as its crystal packing and boiling point.
Structure-Reactivity and Structure-Property Relationships
The concept of a quantitative structure-activity relationship (QSAR) is central to understanding how the chemical structure of a molecule influences its reactivity and properties. sciencepublishinggroup.comajpchem.org In the case of this compound, the position of the ethyl and carboxylic acid groups on the naphthalene ring system dictates its electronic and steric environment. Computational studies on substituted naphthoic acids have shown that the presence of different functional groups can significantly modify the electronic structure and physicochemical features of the parent molecule. sciencepublishinggroup.com These modifications are critical for predicting the activity and stability of the compound. sciencepublishinggroup.com
Theoretical investigations can correlate various calculated parameters with the molecule's behavior. The influence of substituents on the properties of naphthoic acid can be linked to the electronic state of the naphthalene ring at specific positions. sciencepublishinggroup.com Furthermore, the stability of naphthoic acid derivatives is dependent on the favorable configuration of the acid group in relation to the substituents. sciencepublishinggroup.com
The presence of an electron-donating substituent is expected to increase the electron density of the aromatic ring system. sciencepublishinggroup.com This, in turn, can affect the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted naphthoic acids, the introduction of electron-donating groups has been shown to impact these orbitals, which are crucial in determining the molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.com
The following table illustrates the conceptual impact of an electron-donating group, such as ethyl, on the electronic properties of a naphthoic acid derivative, based on general principles observed in computational studies of similar compounds.
| Parameter | Expected Influence of 5-Ethyl Group | Rationale |
| HOMO Energy | Increase | The electron-donating nature of the ethyl group destabilizes the HOMO, raising its energy level. |
| LUMO Energy | Relatively smaller change, possibly a slight increase | The effect on the LUMO is generally less pronounced than on the HOMO. |
| HOMO-LUMO Gap | Decrease | A larger increase in HOMO energy compared to the change in LUMO energy leads to a smaller energy gap. |
| Electron Density on Naphthalene Ring | Increase | Inductive and hyperconjugative effects of the ethyl group push electron density into the aromatic system. |
This table is a representation of expected trends based on theoretical principles and not based on direct experimental data for this compound.
Theoretical parameters derived from computational studies serve as valuable descriptors for predicting the experimental reactivity of molecules. ajpchem.org For substituted naphthoic acids, properties such as the HOMO-LUMO energy gap, chemical hardness, and global softness are used to assess chemical reactivity. ajpchem.orgsciencepublishinggroup.com A smaller HOMO-LUMO gap, for instance, suggests that a molecule is more polarizable and has a higher chemical reactivity. sciencepublishinggroup.com
The introduction of an electron-donating substituent like the ethyl group in this compound is anticipated to enhance the reactivity of the naphthoic acid moiety in certain reactions. sciencepublishinggroup.com The increased electron density on the aromatic ring can make it more susceptible to electrophilic attack. Conversely, the acidity of the carboxylic acid group may be influenced by the electronic effects transmitted through the naphthalene system. canterbury.ac.nz
The following table presents key theoretical parameters and their general correlation with the experimental reactivity of aromatic carboxylic acids.
| Theoretical Parameter | Definition | Correlation with Experimental Reactivity |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | A lower ionization potential indicates a greater ease of donating an electron, suggesting higher reactivity towards electrophiles. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | A higher electron affinity suggests a greater ability to accept an electron, indicating higher reactivity towards nucleophiles. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. Calculated as η = (I - A) / 2. | A lower chemical hardness (i.e., a softer molecule) is associated with higher reactivity. sciencepublishinggroup.com |
| Global Softness (S) | The reciprocal of chemical hardness (S = 1 / η). | A higher global softness indicates greater reactivity. sciencepublishinggroup.com |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. Calculated as ω = (μ2) / (2η), where μ is the electronic chemical potential. | A higher electrophilicity index points to a greater capacity to act as an electrophile. sciencepublishinggroup.com |
This table outlines general correlations and definitions used in computational chemistry to predict reactivity.
By calculating these parameters for this compound, researchers can make informed predictions about its behavior in various chemical environments and its potential for specific applications, guided by the foundational understanding that substituents modify the electronic structure and, consequently, the chemical reactivity of the molecule. sciencepublishinggroup.com
Derivatives and Analogues of 5 Ethyl 1 Naphthoic Acid: Synthesis and Research Applications
Synthesis of Ester Derivatives (e.g., Methyl, Ethyl, Propyl Esters)
Ester derivatives of 5-Ethyl-1-naphthoic acid are commonly synthesized through standard esterification reactions. The most direct method is the Fischer esterification, which involves reacting the parent carboxylic acid with an excess of the desired alcohol (methanol, ethanol (B145695), propanol, etc.) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product. orgsyn.org
Alternatively, for substrates that may be sensitive to strong acidic conditions, the conversion of this compound to its more reactive acyl chloride is a common strategy. This is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-ethyl-1-naphthoyl chloride can then be reacted with the appropriate alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the corresponding ester with high efficiency. orgsyn.org Coupling agents like dicyclohexylcarbodiimide (DCC) can also facilitate the direct reaction between the carboxylic acid and alcohol.
Table 1: Synthesis Methods for Ester Derivatives of this compound
| Ester Type | Reagents | Catalyst/Conditions | General Procedure |
|---|---|---|---|
| Methyl Ester | This compound, Methanol (B129727) | H₂SO₄ (catalytic) | Fischer Esterification: Refluxing the acid in excess methanol with an acid catalyst. |
| Ethyl Ester | This compound, Ethanol | H₂SO₄ (catalytic) | Fischer Esterification: Refluxing the acid in excess ethanol with an acid catalyst. orgsyn.org |
| Propyl Ester | 5-Ethyl-1-naphthoyl chloride, Propanol | Pyridine | Acyl Chloride Method: Reacting the pre-formed acyl chloride with propanol in the presence of a base. |
Functionalization of the Ester Moiety
Once synthesized, the ester derivatives of this compound can undergo further transformations at the ester group. The primary reactions include:
Hydrolysis: The ester can be converted back to the parent carboxylic acid by either acid-catalyzed or base-catalyzed (saponification) hydrolysis. Base-catalyzed hydrolysis using a reagent like sodium hydroxide (B78521) is generally preferred as it is an irreversible process.
Transesterification: By reacting an ester (e.g., the methyl ester) with a different alcohol (e.g., butanol) in the presence of an acid or base catalyst, a new ester (butyl ester) can be formed. This is useful for creating a variety of esters from a single precursor.
Reduction: The ester group can be reduced to a primary alcohol (5-ethyl-1-naphthalenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with Grignard reagents (R-MgBr) allows for the introduction of two identical alkyl or aryl groups, converting the ester into a tertiary alcohol.
Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound typically proceeds via the formation of a highly reactive acyl intermediate. The most common laboratory method involves converting the carboxylic acid to 5-ethyl-1-naphthoyl chloride using thionyl chloride or a similar reagent. nih.gov This activated intermediate is then reacted with a primary or secondary amine to form the corresponding N-substituted or N,N-disubstituted amide. nih.gov The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov
Peptide coupling reagents offer a milder alternative for direct amide bond formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) activate the carboxylic acid, allowing it to react directly with an amine under neutral conditions, which is advantageous for sensitive substrates. nih.govnih.govnih.gov
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent | Abbreviation | Byproduct Type | Key Features |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSC | Water-soluble urea | Mild conditions, easy byproduct removal. nih.gov |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Morpholine derivative | High yields, suitable for various amines. nih.govnih.gov |
| Dicyclohexylcarbodiimide | DCC | Insoluble urea (DCU) | Efficient, but byproduct removal requires filtration. |
Stereodynamics of Amide Bond Rotation
The carbon-nitrogen bond in amides derived from this compound possesses a significant degree of double-bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of rotational isomers, or rotamers. When the groups on the nitrogen atom are different, this restricted rotation can create a stereogenic axis, leading to atropisomers.
The steric hindrance imposed by the ethyl group at the 5-position and the peri-hydrogen at the 8-position of the naphthalene (B1677914) ring creates a crowded environment around the amide functionality. This steric clash significantly raises the energy barrier to rotation around the naphthoyl-nitrogen bond. core.ac.uk The magnitude of this rotational barrier can be quantified using dynamic nuclear magnetic resonance (DNMR) spectroscopy. core.ac.uk By observing the coalescence temperature of signals from prochiral groups on the nitrogen substituent, the free energy of activation (ΔG‡) for the rotation can be calculated. core.ac.uk Research on sterically hindered naphthyl ketones, which are structurally analogous, has shown that enantiomerization barriers can range from 8 to 20 kcal/mol, depending on the bulk of the substituents. core.ac.uk Similar principles apply to these amides, where bulkier N-substituents would be expected to lead to higher rotational barriers and more stable atropisomers at room temperature. core.ac.ukacs.org
Preparation of Substituted Analogues of this compound
Introducing substituents onto the aromatic rings of this compound allows for the fine-tuning of its electronic and steric properties. The synthesis of these analogues typically involves electrophilic aromatic substitution reactions. The directing effects of the existing ethyl and carboxyl groups, along with the inherent reactivity of the naphthalene core, determine the position of the incoming substituent. The carboxyl group is a deactivating meta-director, while the ethyl group is an activating ortho-, para-director. The final regiochemical outcome depends on the specific reaction conditions and the interplay of these electronic and steric factors.
Halogenated Derivatives
Halogenation of the this compound ring system can be achieved using standard electrophilic halogenation methods.
Bromination: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) will introduce a bromine atom onto the aromatic ring. The substitution pattern will be directed by the existing groups.
Chlorination: Similarly, chlorination can be performed using chlorine (Cl₂) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
The exact position of halogenation can be complex. The 1-naphthoic acid moiety deactivates the ring to which it is attached, suggesting that substitution would preferentially occur on the second ring containing the ethyl group. The ethyl group directs ortho and para, meaning substitution is likely at the 6- and 8-positions relative to the ethyl group (which are the 2- and 4-positions on that ring). However, the peri-position (the 8-position relative to the carboxyl group) is sterically hindered.
Nitro and Amino Derivatives
Nitration: The introduction of a nitro group (-NO₂) is accomplished through electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The strong deactivating effect of the carboxyl group and the directing influence of the ethyl group will guide the position of nitration. Studies on related naphthoquinone systems show that nitration is a feasible method for introducing electron-withdrawing groups. researchgate.net
Amination: Amino derivatives are most commonly prepared by the reduction of the corresponding nitro compounds. researchgate.net After nitration of this compound, the resulting nitro-substituted analogue can be reduced to an amino (-NH₂) group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni), or zinc dust in acetic acid. researchgate.net This two-step sequence provides a reliable route to amino-substituted analogues of the parent acid. researchgate.net
Other Alkyl and Aryl Substitutions
The core structure of this compound can be further elaborated by introducing additional alkyl and aryl substituents onto the naphthalene ring. These modifications are crucial for fine-tuning the molecule's steric and electronic properties, thereby influencing its reactivity and suitability for various research applications. The synthesis of these more complex derivatives often involves multi-step sequences, leveraging established methodologies in aromatic chemistry.
One common strategy for introducing new substituents involves starting with a pre-functionalized naphthoic acid derivative. For instance, synthetic routes have been developed for phenyl-substituted naphthoic acid ethyl esters starting from bromo-substituted naphthoic acid. mdpi.comnih.gov A typical reaction involves the nucleophilic substitution of a bromine atom with a phenone, as illustrated in the synthesis of various phenyl-substituted naphthoic acid ethyl ester derivatives. mdpi.com This approach, while not starting from this compound itself, demonstrates a viable pathway for introducing aryl groups onto the naphthalene core, which could be adapted for a this compound precursor bearing a leaving group.
The introduction of alkyl groups can be achieved through various methods, including Friedel-Crafts alkylation. However, controlling the position of substitution can be challenging. A more precise method involves the use of organometallic reagents. The general synthesis of alkyl(substituted aryl)malonates, which are precursors to important biologically active molecules, highlights the utility of introducing alkyl and aryl groups onto aromatic rings. smu.ca
Below is a table summarizing representative examples of substituted naphthoic acid derivatives and the synthetic methods employed, which could be conceptually applied to modify this compound.
| Starting Material | Reagents | Substituent Introduced | Product Type | Reference |
| 5-Bromo-1-naphthoic acid | 2-Bromo-1-phenylethanone derivatives | Phenylacetyl group | Phenyl-substituted naphthoic acid ester | mdpi.com |
| Diethyl malonate | Acyl chlorides, MgCl₂, NEt₃ | Acyl group | Diethyl 2-acylmalonate | beilstein-journals.org |
| Chlorobenzene iron complexes | Diethyl alkylmalonate anions | Diethyl alkylmalonate group | Diethyl alkyl(phenyl)malonate | smu.ca |
Role of this compound as a Chemical Intermediate and Building Block
This compound serves as a valuable chemical intermediate and a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive carboxylic acid group and an aromatic naphthalene core, allows for a wide range of chemical transformations. The ethyl group at the 5-position provides a specific steric and electronic signature that can influence the outcome of reactions and the properties of the final products.
Precursor for Advanced Organic Syntheses
The carboxylic acid moiety of this compound is a key functional group that enables its use as a precursor in more complex synthetic sequences. This group can be readily converted into a variety of other functional groups, providing access to a diverse array of derivative compounds.
One of the most common transformations is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting 5-ethyl-1-naphthoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. For example, reaction with an amine would yield the corresponding amide, a functional group prevalent in many biologically active molecules and advanced materials. A general procedure for the synthesis of N-(ethylcarbamothioyl)-1-naphthamide starts with the formation of 1-naphthoyl chloride from 1-naphthoic acid and thionyl chloride. nih.gov
Furthermore, this compound can be a precursor for the synthesis of esters. Esterification can be carried out under acidic conditions with an alcohol (Fischer esterification) or by reacting the corresponding acid chloride with an alcohol. These esters can serve as protecting groups for the carboxylic acid or can be key intermediates in their own right. For instance, ethyl 1-naphthylacetate (B1228651) has been prepared via a modified Arndt-Eistert reaction starting from 1-naphthoyl chloride. orgsyn.org
The naphthalene ring itself can also be a site for further functionalization. While the existing ethyl and carboxylic acid groups will direct the position of any subsequent electrophilic aromatic substitution, these reactions provide a pathway to introduce additional functional groups, further expanding the synthetic utility of the molecule.
Scaffolds for Complex Molecular Architectures
The rigid, planar structure of the naphthalene core in this compound makes it an excellent scaffold for the construction of complex, three-dimensional molecular architectures. A molecular scaffold is a central framework upon which other chemical moieties can be systematically attached to create molecules with specific shapes and functionalities. mdpi.com
The term "scaffold" in this context refers to the use of the 5-ethyl-1-naphthyl group as a foundational structure. By attaching different functional groups to the carboxylic acid handle and potentially to other positions on the naphthalene ring, chemists can design and synthesize molecules with precise spatial arrangements of atoms. This is particularly important in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule is often directly related to its function.
For example, naphthoquinone-based scaffolds have been investigated for their potential in developing new therapeutic agents. nih.gov While this compound is not a naphthoquinone, its naphthalene core is a shared structural feature. The synthesis of novel naphthoquinone amides has been achieved starting from 1-hydroxy-2-naphthoic acid, demonstrating the utility of the naphthoic acid framework in building more complex, biologically active molecules. nih.gov
The ability to build upon the this compound scaffold allows for the creation of libraries of related compounds with systematic variations. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how changes in a molecule's structure affect its biological activity or material properties. The defined geometry of the naphthalene scaffold ensures that the appended functional groups are held in a predictable orientation, which is crucial for rational molecular design.
Advanced Research Applications and Potentials Non Clinical
Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions. Crystal engineering, a sub-discipline, is concerned with the design and synthesis of solid-state structures with desired properties. 5-Ethyl-1-naphthoic acid, with its rigid naphthalene (B1677914) backbone and hydrogen-bonding capable carboxylic acid group, is a promising candidate for the construction of complex supramolecular architectures.
Design of Hydrogen-Bonded Networks
The carboxylic acid moiety of this compound is a primary driver for the formation of robust hydrogen-bonded networks. Carboxylic acids commonly form predictable hydrogen-bonding motifs, such as the centrosymmetric dimer synthon, which can serve as a reliable building block for more extended structures. The planarity of the naphthalene ring system encourages π-π stacking interactions, which can further direct the self-assembly process and stabilize the resulting crystalline lattice.
Table 1: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Participating Groups | Role in Assembly |
| Hydrogen Bonding | Carboxylic acid (O-H···O) | Primary directional force, formation of dimers and chains. |
| π-π Stacking | Naphthalene rings | Stabilization of the crystal lattice, influences packing. |
| C-H···O Interactions | Ethyl group C-H and carboxylic O | Secondary directional force, fine-tuning of the network. |
| Van der Waals Forces | Ethyl group and naphthalene core | Contribute to overall crystal packing and density. |
Coordination Polymers and Metal-Organic Frameworks (MOFs) involving Naphthoates
The deprotonated form of this compound, 5-ethyl-1-naphthoate, can act as a versatile ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by judiciously selecting the metal and organic components.
Chemical Biology Research Applications (Non-Clinical/Mechanism-Focused)
In the realm of chemical biology, small molecules are utilized as tools to study and manipulate biological systems at the molecular level. The structural similarity of this compound to endogenous signaling molecules, particularly in plant systems, suggests its potential utility in non-clinical, mechanism-focused research.
Investigations into Molecular Interactions in In Vitro Systems (e.g., ligand-receptor binding in plant systems)
The structure of this compound shares features with auxin plant hormones, such as a planar aromatic ring system and a carboxylic acid group. These are key pharmacophoric elements for binding to auxin receptors like the TIR1/AFB family of F-box proteins. In vitro binding assays are crucial for characterizing the interactions between small molecules and their biological targets.
This compound could be used in competitive binding assays with natural auxins, such as indole-3-acetic acid (IAA), to investigate its affinity for auxin receptors. Such studies would provide insights into how modifications on the naphthalene scaffold, like the ethyl group at the 5-position, affect receptor binding and specificity. Understanding these structure-activity relationships is fundamental to the design of more selective and potent modulators of auxin signaling. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to quantify the binding affinity and thermodynamics of the interaction between this compound and purified receptor proteins.
Use as Chemical Probes for Biochemical Pathways (mechanistic insights only)
Chemical probes are small molecules designed to interact with a specific protein or pathway to elucidate its function. Given the potential for naphthalene derivatives to exhibit fluorescence, this compound or its derivatives could potentially be developed into fluorescent probes. Naphthalene-based dyes are known for their high quantum yields and photostability.
By incorporating a suitable fluorophore or by leveraging the intrinsic fluorescence of the naphthalene ring, a probe based on this compound could be used to visualize the localization of its target proteins within cellular systems in a non-clinical research setting. For instance, a fluorescently tagged version could be used in microscopy studies to track the subcellular localization of auxin receptors or other binding partners. This would provide mechanistic insights into the spatial and temporal regulation of the biochemical pathways in which these proteins are involved.
Studies on Plant Growth Regulation at a Molecular Level
Synthetic auxins, such as 1-Naphthaleneacetic acid (NAA), are widely used in agriculture and plant science research to manipulate plant growth and development. The structural analogy of this compound to NAA suggests its potential as a plant growth regulator.
At a molecular level, this compound could be used to study the downstream effects of auxin signaling. For example, researchers could investigate its impact on the expression of auxin-responsive genes using techniques like quantitative PCR (qPCR) or RNA sequencing in model plant systems. Such studies would help to dissect the specific signaling cascades activated by different structural classes of auxinic compounds. The ethyl group at the 5-position may confer altered metabolic stability or transport properties compared to NAA, which could be exploited to gain a more nuanced understanding of auxin homeostasis and its role in regulating plant physiology. Structure-activity relationship studies with a library of substituted naphthoic acids could reveal the importance of specific substitutions for inducing particular auxin-related responses. documentsdelivered.com
Table 2: Potential Research Applications of this compound in Chemical Biology
| Application Area | Research Question | Potential Technique(s) |
| Ligand-Receptor Binding | What is the binding affinity of this compound for auxin receptors? | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Chemical Probes | Can this compound be used to visualize target proteins? | Fluorescence Microscopy (with a fluorescent derivative) |
| Plant Growth Regulation | How does this compound affect auxin-responsive gene expression? | Quantitative PCR (qPCR), RNA Sequencing |
Materials Science Applications
There is currently no available research detailing the use of this compound in materials science.
No studies have been identified that describe the use of this compound as a monomer in the synthesis of polymers.
Information regarding the incorporation of this compound into functional organic materials is not present in the current body of scientific literature.
Catalysis Research
Specific research on the applications of this compound in catalysis is not available in the public domain.
There are no published studies on the use of this compound as a ligand in metal-catalyzed reactions.
No research has been found that investigates the potential of this compound in organocatalytic applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of naphthoic acids often relies on methods that are not environmentally benign. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 5-Ethyl-1-naphthoic acid. A key area of interest is the direct, late-stage functionalization of naphthalene (B1677914) precursors, which can significantly reduce the number of synthetic steps and waste generation.
One promising approach is the application of C-H activation strategies. anr.frnih.govresearchgate.net The development of catalysts that can selectively target specific C-H bonds on the naphthalene ring would allow for the direct introduction of the ethyl and carboxyl groups in a highly controlled manner. anr.frnih.govresearchgate.net This would be a significant improvement over classical multi-step syntheses.
Another avenue for sustainable synthesis is the visible-light-induced aerobic oxidation of alkyl aromatics . chemrxiv.orgchemrxiv.org Future research could explore the selective oxidation of a suitable ethyl-substituted naphthalene precursor to the corresponding carboxylic acid using air as the oxidant and light as the energy source. chemrxiv.orgchemrxiv.org This method offers a green alternative to traditional oxidation reactions that often require harsh reagents.
Furthermore, electrochemical methods for the synthesis of aryl carboxylic acids are gaining traction as a sustainable alternative. organic-chemistry.org The development of an electrochemical process for the carboxylation of an ethylnaphthalene precursor would offer a mild and efficient route to this compound, avoiding the need for transition metal catalysts and harsh reaction conditions. organic-chemistry.org
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Routes to this compound
| Synthetic Route | Potential Advantages | Research Challenges |
|---|---|---|
| C-H Activation/Carboxylation | High atom economy, reduced synthetic steps | Development of highly regioselective catalysts |
| Visible-Light Photocatalysis | Use of renewable energy, mild reaction conditions | Controlling selectivity and preventing over-oxidation |
| Electrochemical Synthesis | Avoids harsh reagents, potential for scalability | Optimization of electrode materials and reaction conditions |
Exploration of Under-Investigated Reaction Pathways
The reactivity of this compound is largely dictated by the interplay of the electron-donating ethyl group and the electron-withdrawing carboxylic acid group on the naphthalene ring. While standard reactions of carboxylic acids and aromatic rings are known, there is a vast, unexplored landscape of chemical transformations that could lead to novel and valuable compounds.
Future research should focus on the regioselective functionalization of the naphthalene core. nih.govresearchgate.net The directing effects of the existing substituents could be exploited to introduce new functional groups at specific positions, leading to a diverse library of derivatives. nih.govresearchgate.net For instance, electrophilic aromatic substitution reactions could be investigated to understand the preferred sites of substitution.
Another area of interest is the exploration of unusual rearrangements of highly substituted naphthalene derivatives. nih.gov Under specific conditions, steric strain between adjacent functional groups can lead to unexpected bond-breaking and bond-forming events, resulting in the formation of complex molecular architectures. nih.gov
The carboxylic acid group itself can serve as a handle for a variety of transformations beyond simple esterification or amidation. For example, it could be used as a directing group in transition metal-catalyzed reactions to functionalize adjacent C-H bonds.
Advanced Spectroscopic and Computational Techniques for Deeper Insights
A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires the application of sophisticated analytical and computational methods.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy will be an invaluable tool for the unambiguous structural elucidation of new derivatives. tandfonline.comresearchgate.netresearchgate.netnih.gov Techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms within the molecule, which is crucial for confirming the regioselectivity of reactions. tandfonline.comresearchgate.net
Computational chemistry , particularly Density Functional Theory (DFT) , will play a pivotal role in predicting the reactivity and electronic properties of this compound and its derivatives. ajpchem.orgiau.irnih.govacs.org DFT calculations can be used to model reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals. ajpchem.orgiau.irnih.govacs.org This information is essential for the rational design of new derivatives with desired properties.
Table 2 presents a summary of the physicochemical properties of this compound computed from publicly available data.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H12O2 | PubChem |
| Molecular Weight | 200.23 g/mol | PubChem nih.gov |
| XLogP3 | 3.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Design of Highly Selective Derivatives for Specific Chemical Applications
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. nbinno.com The functional groups of this compound provide handles for the synthesis of a wide range of derivatives with tailored properties.
A significant future direction is the structure-based design of selective inhibitors for biological targets. nih.govresearchgate.net The naphthoic acid core can serve as a starting point for the development of inhibitors for enzymes or protein-protein interactions. nih.govresearchgate.net By systematically modifying the substituents on the naphthalene ring, it is possible to optimize the binding affinity and selectivity for a particular target. The principles of structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govfrontiersin.orgdrugdesign.orgnih.gov
The concept of scaffold hopping , where the core structure of a known active molecule is replaced with a different scaffold while retaining the key binding interactions, could also be applied to design novel derivatives of this compound with unique biological activities. chemrxiv.org
Beyond medicinal chemistry, derivatives of this compound could find applications as fluorescent probes for the detection of biologically important molecules or for studying cellular processes. nih.gov The naphthalene ring is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of different functional groups.
Interdisciplinary Research Integrating this compound Chemistry
The full potential of this compound will be realized through collaborations between chemists and researchers from other disciplines.
In materials science , derivatives of this compound could be used as building blocks for the synthesis of novel polymers, liquid crystals, or organic electronic materials. The rigid naphthalene core can impart desirable thermal and electronic properties to these materials.
The integration of experimental and computational approaches will be essential for accelerating progress in all of these areas. The synergy between synthetic chemistry, advanced spectroscopy, computational modeling, and biological evaluation will be key to unlocking the exciting future of this compound research.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed for 5-Ethyl-1-naphthoic Acid, and what are their limitations?
- Methodological Answer : Friedel-Crafts alkylation of 1-naphthoic acid using ethyl halides and Lewis acid catalysts (e.g., AlCl₃) is a standard approach. Purification via recrystallization (ethanol/water) or silica gel chromatography yields 40–70% product. Limitations include competing isomer formation and sensitivity to moisture, necessitating rigorous drying of reagents. Confirm purity via ¹H NMR (ethyl triplet at δ 1.2–1.4 ppm) and HPLC (retention time >8 min, C18 column) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : ¹H/¹³C NMR in deuterated DMSO confirms structural integrity (e.g., carboxylic proton at δ 12–13 ppm). FT-IR identifies the carboxylic acid group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (m/z 200.2). Artifacts from solvent residues are minimized by vacuum drying samples before analysis .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods with local exhaust ventilation to prevent dust inhalation. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with oxidizers (e.g., HNO₃); store in amber glass vials at 4°C. Spill management includes neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Q. How can solubility challenges of this compound in aqueous systems be addressed?
- Methodological Answer : Test co-solvents like DMSO:water (1:4 v/v) or adjust pH to >6.0 (using NaOH) to deprotonate the carboxylic acid. Sonication at 40°C for 15 minutes enhances dissolution. Monitor solubility via UV-Vis spectroscopy at 254 nm .
Q. What stability factors influence this compound during storage?
- Methodological Answer : Degradation occurs via photolysis (λ <400 nm) and hydrolysis at high humidity. Stability is maintained for 6 months under argon at -20°C. Assess degradation by TLC (Rf 0.3 in ethyl acetate/hexane) or HPLC (new peaks at 5–6 min) .
Advanced Research Questions
Q. How can contradictory melting point data for this compound be resolved?
- Methodological Answer : Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Compare results across labs using ≥98% pure samples (HPLC-verified). Polymorphism is ruled out via X-ray crystallography (space group P2₁/c) .
Q. What computational models predict electrophilic substitution sites in this compound?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311+G(d,p) calculates Fukui indices. Solvent effects (e.g., DCM) are modeled using COSMO-RS. Validate with experimental bromination kinetics (UV monitoring at 290 nm) .
Q. How can trace impurities (<0.1%) in this compound be quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
